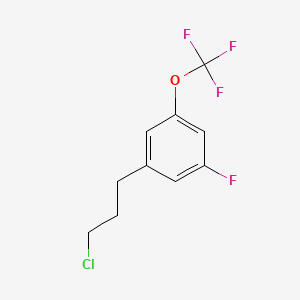
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10ClF3O It is a derivative of benzene, characterized by the presence of a chloropropyl group, a fluoro group, and a trifluoromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene typically involves the reaction of 3-(3’-trifluoromethylphenyl)propanol with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out in a solvent such as tetrahydrofuran (THF) or toluene at room temperature, followed by heating to 45°C for 20 hours. The resulting product is then purified by vacuum distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used. The reactions are often conducted under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluoro and trifluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-4-fluorobenzene
- 1-(3-Chloropropyl)-3-methoxybenzene
Comparison: 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H9ClF4O |
|---|---|
Peso molecular |
256.62 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |
Clave InChI |
SSKKCYBAEWVFPM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






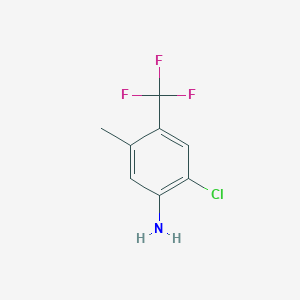
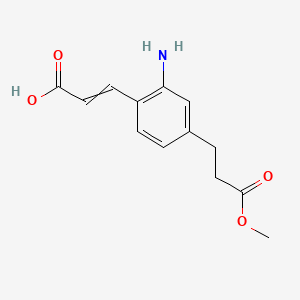

![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)

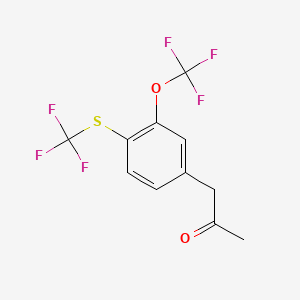
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)

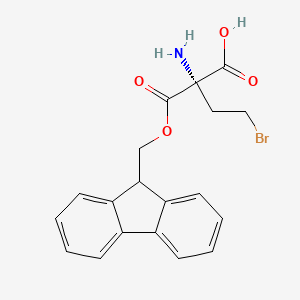
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
